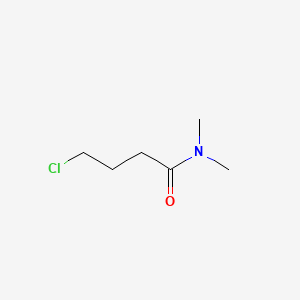

4-chloro-N,N-dimethylbutanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N,N-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-8(2)6(9)4-3-5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVXMHXMWHEEHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177369 | |

| Record name | 4-Chloro-N,N-dimethylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22813-58-7 | |

| Record name | 4-Chloro-N,N-dimethylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22813-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N,N-dimethylbutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022813587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N,N-dimethylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N,N-dimethylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-N,N-dimethylbutanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83T665YQ5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-chloro-N,N-dimethylbutanamide CAS number and properties

An In-Depth Technical Guide to 4-chloro-N,N-dimethylbutanamide: Synthesis, Properties, and Applications

Introduction

This compound, a versatile chemical intermediate, holds significant value in various sectors of chemical research and industry. Its bifunctional nature, featuring a reactive terminal chloro group and a stable amide moiety, makes it a strategic building block in the synthesis of more complex molecules. This guide, intended for researchers, scientists, and professionals in drug development and material science, provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and analytical characterization. As a key intermediate, its utility spans from pharmaceutical development, where it serves in the creation of novel therapeutic agents, to agrochemical formulation and material science.[1][2] The stability and reactivity of this compound are appreciated by researchers for facilitating the synthesis of complex molecules, often leading to improved reaction yields and reduced synthesis times.[1]

Chemical Identity and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 22813-58-7.[1][3][4][5][6] Its core identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 22813-58-7 | [1][3][5] |

| IUPAC Name | This compound | [4][5] |

| Synonyms | N,N-Dimethyl-4-chlorobutanamide, 4-Chloro-N,N-dimethylbutyramide | [1][5][7] |

| Molecular Formula | C₆H₁₂ClNO | [1][3][5][8] |

| Molecular Weight | 149.62 g/mol | [1][3][5][8] |

| Appearance | Light yellow liquid | [1] |

| Purity | ≥ 97% (by GC, typical) | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source(s) |

| Monoisotopic Mass | 149.0607417 Da | [5] |

| XLogP | 0.6 | [5][9] |

| SMILES | CN(C)C(=O)CCCCl | [5][8][9] |

| InChIKey | FYVXMHXMWHEEHI-UHFFFAOYSA-N | [5][8][9] |

Synthesis and Reaction Mechanisms

The synthesis of this compound typically follows established principles of amide formation. The most common strategies involve the reaction of a carboxylic acid derivative with dimethylamine.[2] The choice of starting material—the carboxylic acid or its more reactive acid chloride—dictates the reaction conditions.

Synthetic Pathway Overview

The primary route involves the conversion of a 4-chlorobutyric acid derivative into the corresponding amide. Using the acid chloride is often preferred as it is more reactive, leading to higher yields and faster reaction times.[2]

-

Acid Chloride Formation : 4-chlorobutyric acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive 4-chlorobutyryl chloride. This step is crucial as the hydroxyl group of the carboxylic acid is a poor leaving group, whereas the chloride of the acyl chloride is an excellent leaving group.

-

Amidation : The resulting 4-chlorobutyryl chloride is then reacted with dimethylamine in the presence of a base. The dimethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the product.[10]

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for analogous amide synthesis.[2][10]

Objective: To synthesize this compound from 4-chlorobutyryl chloride and dimethylamine.

Materials:

-

4-chlorobutyryl chloride

-

Dimethylamine (2.0 M solution in THF)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 4-chlorobutyryl chloride (1 equivalent) dissolved in anhydrous DCM (50 mL). Cool the flask to 0 °C in an ice bath.

-

Addition of Amine: In a separate flask, mix dimethylamine solution (1.1 equivalents) with triethylamine (1.2 equivalents) in anhydrous DCM (30 mL).

-

Nucleophilic Acyl Substitution: Add the dimethylamine/triethylamine solution dropwise to the stirred solution of 4-chlorobutyryl chloride over 30 minutes, maintaining the temperature at 0 °C. The triethylamine serves as an acid scavenger to neutralize the HCl formed during the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.

-

Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine. The bicarbonate wash removes any unreacted acid chloride and residual HCl.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a light yellow liquid, can be purified by vacuum distillation or column chromatography if necessary to achieve >97% purity.

Applications in Research and Development

The unique structure of this compound makes it a valuable building block in several high-value chemical industries.[1]

Caption: Key application areas for this compound.

-

Pharmaceutical Development : This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The alkyl chloride handle allows for nucleophilic substitution reactions to introduce a wide range of functional groups, while the dimethylamide group can influence solubility and metabolic stability. This makes it particularly useful for creating drugs that target specific biological pathways.[1][2] The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry, with over 250 FDA-approved chlorine-containing drugs on the market.[11]

-

Agrochemicals : In the agricultural sector, it is used to formulate effective pesticides and herbicides.[1] The molecular framework can be elaborated to produce compounds that exhibit desired biocidal activity, contributing to improved crop yields.[1]

-

Material Science : Researchers are exploring its use in the development of advanced materials, such as specialty polymers.[1] The bifunctional nature allows it to potentially act as a monomer or a functionalizing agent to impart specific thermal or mechanical properties to polymers.[1][2]

-

Laboratory Reagent : Beyond specific industries, it serves as a versatile reagent in organic synthesis, enabling various chemical transformations essential for academic and industrial research.[1]

Analytical Characterization

Confirming the identity and purity of synthesized this compound is critical. A combination of spectroscopic and chromatographic techniques is employed for full characterization.

Table 3: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Expected Features |

| ¹H NMR | δ ~3.6 ppm (t, 2H): Triplet for -CH₂-Cl protons, coupled to adjacent CH₂. δ ~2.9-3.0 ppm (s, 6H): Two singlets for the non-equivalent N-(CH₃)₂ methyl groups due to restricted rotation around the C-N amide bond. δ ~2.4 ppm (t, 2H): Triplet for -C(=O)-CH₂- protons, coupled to adjacent CH₂. δ ~2.1 ppm (quint, 2H): Quintet for the central -CH₂- protons, coupled to both adjacent CH₂ groups. |

| ¹³C NMR | δ ~172 ppm: Carbonyl carbon (C=O). δ ~45 ppm: Chlorinated methylene carbon (-CH₂-Cl). δ ~37 ppm & 35 ppm: Non-equivalent N-methyl carbons (-N(CH₃)₂). δ ~31 ppm: Methylene carbon alpha to carbonyl (-C(=O)-CH₂-). δ ~25 ppm: Central methylene carbon (-CH₂-). |

| FT-IR | ~1640 cm⁻¹: Strong C=O stretch (amide). ~2940 cm⁻¹: C-H alkane stretches. ~730 cm⁻¹: C-Cl stretch. |

| Mass Spec (EI) | m/z 149/151: Molecular ion peaks (M⁺, M⁺+2) in a ~3:1 ratio, characteristic of a single chlorine atom. m/z 72: Fragment from McLafferty rearrangement or cleavage, [CH₂=C(OH)N(CH₃)₂]⁺. m/z 44: Fragment corresponding to [C(=O)N(CH₃)₂]⁺. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A reverse-phase (RP) method using a C18 column is effective.[7]

-

Mobile Phase: A typical mobile phase consists of an acetonitrile and water gradient, often with a small amount of acid like phosphoric acid or formic acid for mass spectrometry compatibility.[7]

-

Detection: UV detection is suitable, although not highly sensitive for this chromophore. Mass spectrometry (LC-MS) provides greater sensitivity and mass confirmation.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

5.1. Hazard Identification

According to GHS classifications, this compound presents several hazards:[5]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H319: Causes serious eye irritation.

-

H315: May cause skin irritation.

-

H335: May cause respiratory irritation.

5.2. Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12][13]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13][14]

-

Wash hands thoroughly after handling.[12] Avoid contact with skin, eyes, and clothing.[13]

-

In case of contact, rinse the affected area immediately and thoroughly with water. For eye contact, rinse cautiously for several minutes and seek medical attention.[12]

5.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]

-

Recommended storage temperature is between 0-8 °C for long-term stability.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined property profile and established utility. Its strategic importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is clear. A thorough understanding of its synthesis, reactivity, and analytical profile, combined with stringent adherence to safety protocols, enables researchers and developers to effectively leverage this compound in creating next-generation chemical products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 22813-58-7 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 22813-58-7 | this compound - AiFChem [aifchem.com]

- 5. 4-chloro-N,N-dimethylbutyramide | C6H12ClNO | CID 89852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [drugfuture.com]

- 7. 4-Chloro-N,N-dimethylbutyramide | SIELC Technologies [sielc.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. PubChemLite - this compound (C6H12ClNO) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. datasheets.scbt.com [datasheets.scbt.com]

4-chloro-N,N-dimethylbutanamide molecular structure and weight

An In-depth Technical Guide to 4-chloro-N,N-dimethylbutanamide: Molecular Structure, Properties, and Synthesis

Introduction

This compound is a versatile chemical intermediate of significant interest in the fields of pharmaceutical and agrochemical research and development.[1] Its unique molecular architecture, featuring both a reactive alkyl chloride and a stable tertiary amide functional group, allows for its use as a building block in the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

The fundamental characteristics of a molecule are dictated by its structure. For this compound, this is no exception. A detailed understanding of its atomic arrangement and the resulting chemical properties is crucial for its effective application in organic synthesis.

2D and 3D Structural Representation

The molecular structure of this compound is composed of a four-carbon butanamide backbone. A chlorine atom is attached to the terminal carbon (C4), and two methyl groups are bonded to the nitrogen atom of the amide functionality, forming a tertiary amide.

Caption: 2D representation of this compound molecular structure.

The IUPAC name for this compound is this compound.[3] Its structure can also be represented by various line notations which are provided in the table below.

Physicochemical Properties and Identifiers

A summary of the key physicochemical properties and molecular identifiers for this compound is presented in the following table.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO | [1][4][5] |

| Molecular Weight | 149.62 g/mol | [1][3][4][5] |

| CAS Number | 22813-58-7 | [1][3][5] |

| Appearance | Light yellow liquid | [1] |

| SMILES | CN(C)C(=O)CCCCl | [3][4][6] |

| InChI | InChI=1S/C6H12ClNO/c1-8(2)6(9)4-3-5-7/h3-5H2,1-2H3 | [3][4][6] |

| InChIKey | FYVXMHXMWHEEHI-UHFFFAOYSA-N | [3][4][6] |

The presence of the polar amide group and the electronegative chlorine atom imparts a moderate degree of polarity to the molecule. The tertiary amide is relatively stable and less prone to hydrolysis compared to primary and secondary amides. The terminal alkyl chloride provides a reactive site for nucleophilic substitution reactions, which is a key feature exploited in its synthetic applications.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The most common approaches involve the formation of the amide bond from a carboxylic acid or its derivative.

General Synthetic Pathways

Two primary strategies are typically employed for the synthesis of this compound:

-

Direct Amidation of 4-chlorobutanoic acid: This method involves the reaction of 4-chlorobutanoic acid with dimethylamine in the presence of a coupling agent.

-

Reaction of 4-chlorobutanoyl chloride with dimethylamine: A more common and often higher-yielding approach involves the conversion of 4-chlorobutanoic acid to its more reactive acid chloride derivative, 4-chlorobutanoyl chloride.[2] This intermediate then readily reacts with dimethylamine to form the desired product.[2]

The second approach is often preferred due to the higher reactivity of the acyl chloride, which typically leads to cleaner reactions and better yields.

Experimental Protocol: Synthesis from 4-chlorobutanoyl chloride

The following is a representative protocol for the synthesis of this compound.

Step 1: Synthesis of 4-chlorobutanoyl chloride

Caption: Workflow for the synthesis of 4-chlorobutanoyl chloride.

-

To a solution of 4-chlorobutanoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 4-chlorobutanoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

Caption: Workflow for the amidation step.

-

The crude 4-chlorobutanoyl chloride is dissolved in an inert solvent.

-

The solution is cooled to 0 °C, and an excess of dimethylamine (either as a gas or in a solution) is added slowly.

-

The reaction is typically exothermic and should be carefully controlled.

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.

-

The reaction is then quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to afford the crude product, which can be purified by distillation or chromatography.

Applications in Research and Development

This compound serves as a valuable intermediate in various synthetic applications, primarily in the pharmaceutical and agrochemical industries.[1]

-

Pharmaceutical Development: This compound is utilized in the synthesis of a variety of pharmaceutical agents.[1] The presence of the reactive chloride allows for the introduction of the N,N-dimethylbutanamide moiety into larger molecules through nucleophilic substitution reactions.

-

Agrochemical Synthesis: It is also employed in the production of pesticides and herbicides, contributing to the development of new and effective crop protection agents.[1]

-

Material Science: There is also interest in using this compound in the development of advanced materials, such as specialized polymers.[1]

Conclusion

This compound is a chemical compound with significant utility in organic synthesis. Its bifunctional nature, combining a stable tertiary amide with a reactive alkyl chloride, makes it a valuable building block for the creation of diverse and complex molecules. A thorough understanding of its molecular structure, properties, and synthetic methodologies is essential for its effective application in research and industrial settings.

References

-

gsrs. This compound. [Link]

-

PubChemLite. This compound (C6H12ClNO). [Link]

-

PubChem. 4-chloro-N,N-dimethylbutyramide | C6H12ClNO | CID 89852. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 22813-58-7 | Benchchem [benchchem.com]

- 3. 4-chloro-N,N-dimethylbutyramide | C6H12ClNO | CID 89852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C6H12ClNO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 4-chloro-N,N-dimethylbutanamide: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-N,N-dimethylbutanamide, a versatile bifunctional molecule, serves as a crucial intermediate in the synthesis of a wide array of organic compounds, most notably in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring both a reactive alkyl chloride and a tertiary amide, allows for sequential and selective chemical transformations, making it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, detailed synthetic methodologies, reactivity profile, key applications, and essential safety protocols.

Chemical Identity and Physicochemical Properties

IUPAC Name and Synonyms

The unequivocally accepted IUPAC name for this compound is This compound .[2] However, in literature and commercial listings, it is frequently referred to by several synonyms, which are important to recognize for comprehensive literature searches and procurement.

Common Synonyms:

-

N,N-Dimethyl-4-chlorobutanamide[1]

-

4-Chloro-N,N-dimethylbutyramide[2]

-

Butanamide, 4-chloro-N,N-dimethyl-[2]

Chemical Structure and Properties

The molecular structure of this compound is characterized by a four-carbon chain with a chlorine atom at the 4-position and a dimethylamide group at the 1-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22813-58-7 | [1][2] |

| Molecular Formula | C₆H₁₂ClNO | [1][2] |

| Molecular Weight | 149.62 g/mol | [1][2] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 221.4°C at 760 mmHg | |

| Density | 1.043 g/cm³ | |

| Solubility | Soluble in many organic solvents. | |

| Storage | Store at 0-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common and industrially viable methods starting from either 4-chlorobutyryl chloride or γ-butyrolactone.

Method 1: From 4-chlorobutyryl chloride and Dimethylamine

This is a classic and straightforward approach involving the nucleophilic acyl substitution of 4-chlorobutyryl chloride with dimethylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of dimethylamine (2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) and cooled to 0°C in an ice bath.

-

Addition of Acyl Chloride: A solution of 4-chlorobutyryl chloride (1 equivalent) in the same solvent is added dropwise from the dropping funnel to the cooled dimethylamine solution over a period of 30-60 minutes, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up: The reaction mixture is washed sequentially with water, dilute hydrochloric acid (to remove excess dimethylamine), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Diagram 1: Synthesis from 4-chlorobutyryl chloride

Caption: Two-step synthesis from γ-butyrolactone.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dominated by the presence of the primary alkyl chloride. This functional group is susceptible to nucleophilic substitution reactions (Sₙ2), making the molecule an excellent alkylating agent.

The electron-withdrawing nature of the amide group has a minor deactivating effect on the alkyl chloride, making it slightly less reactive than simple alkyl chlorides. However, it is sufficiently reactive to undergo displacement by a wide range of nucleophiles.

Common nucleophiles that react with this compound include:

-

Amines (primary and secondary)

-

Thiolates

-

Cyanide

-

Azide

-

Carboxylates

-

Enolates

The reaction proceeds via a classic Sₙ2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single concerted step.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a key intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). [1]

Synthesis of Buspirone

A notable example is its use in the synthesis of Buspirone, an anxiolytic drug. In this synthesis, this compound acts as an alkylating agent to introduce the four-carbon chain onto a pyrimidinylpiperazine derivative.

Diagram 3: Role in Buspirone Synthesis

Caption: Key alkylation step in Buspirone synthesis.

Other Pharmaceutical and Agrochemical Applications

Beyond buspirone, this intermediate is employed in the synthesis of a variety of other compounds, including:

-

Antihistamines: As a precursor to side chains that are common in H1-receptor antagonists.

-

Antipsychotics: For the construction of butyrophenone-like structures.

-

Agrochemicals: In the development of certain herbicides and fungicides where the butyramide moiety is a key structural feature. [1]

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed. [1]* H312: Harmful in contact with skin. [1]* H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H332: Harmful if inhaled. [1]* H335: May cause respiratory irritation. [1]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [3]The recommended storage temperature is between 0°C and 8°C. [1]

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is generally considered hazardous waste and should be handled by a licensed chemical waste disposal company. Do not dispose of it down the drain.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, particularly for the pharmaceutical and agrochemical industries. Its straightforward synthesis, predictable reactivity, and versatility make it an invaluable tool for researchers and process chemists. A thorough understanding of its properties, synthetic routes, and safe handling procedures is essential for its effective and responsible utilization in the laboratory and in industrial settings.

References

-

PubChem. 4-chloro-N,N-dimethylbutyramide. [Link]

Sources

An In-depth Technical Guide to 4-chloro-N,N-dimethylbutanamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-N,N-dimethylbutanamide, a bifunctional organic compound, serves as a crucial building block in the synthesis of a variety of chemical entities. Its unique structure, featuring both a reactive alkyl chloride and a stable tertiary amide, makes it a versatile intermediate, particularly in the realms of pharmaceutical and agrochemical development.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, reactivity, and key applications, offering field-proven insights for laboratory and industrial use.

Molecular Structure and Identification

At its core, this compound is a four-carbon butanamide chain with a chlorine atom at the terminal (C4) position and two methyl groups attached to the amide nitrogen. This structure bestows upon it a specific set of reactive properties and spectroscopic signals.

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

}

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-chlorobutyryl chloride

-

Dimethylamine (e.g., 40% solution in water or as a gas)

-

Anhydrous diethyl ether or dichloromethane

-

Sodium hydroxide or other suitable base

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, including a three-necked flask, dropping funnel, and condenser

Procedure:

-

Set up a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

-

Dissolve dimethylamine in the chosen anhydrous solvent in the flask and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-chlorobutyryl chloride in the same solvent to the cooled dimethylamine solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a light yellow liquid.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the presence of the primary alkyl chloride, which is susceptible to nucleophilic substitution reactions. The tertiary amide group is generally stable under these conditions.

Nucleophilic Substitution

The chlorine atom can be displaced by a wide range of nucleophiles, making this compound a valuable precursor for introducing a four-carbon chain with a terminal dimethylamide group.

```dot

digraph "Reactivity" {

graph [rankdir="LR"];

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];

edge [color="#EA4335"];

}

Sources

Key characteristics of the amide functional group in 4-chloro-N,N-dimethylbutanamide

A Technical Guide to the Amide Functional Group in 4-chloro-N,N-dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic chemistry and medicinal drug development, the precise understanding of functional group behavior is paramount. This compound is a bifunctional molecule featuring a tertiary amide and a primary alkyl chloride. While the alkyl chloride offers a reactive site for nucleophilic substitution, the core characteristics of this molecule are fundamentally dictated by the amide functional group.[1] This guide provides an in-depth analysis of the structural, electronic, and reactive properties of the tertiary amide group in this compound, offering field-proven insights for its application in synthesis and drug design. The molecule serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2]

Molecular Identity:

Part 1: Structural and Electronic Properties of the Amide Group

The tertiary amide in this compound is not merely a simple amine attached to a carbonyl group; it is a highly stabilized, planar system governed by the principles of resonance.

Resonance, Planarity, and the Rotational Barrier

The defining characteristic of the amide bond is the delocalization of the nitrogen's lone pair of electrons into the carbonyl π-system.[6] This creates a resonance hybrid with significant contribution from a charge-separated form, imparting a partial double bond character to the carbon-nitrogen (C-N) bond.[7][8]

dot

Caption: Resonance structures of the amide group.

This resonance has profound structural implications:

-

Planarity: The atoms involved in the resonance (O, C, N) and the atoms directly attached to them (the α-carbon of the butyl chain and the two methyl carbons) lie in the same plane to maximize p-orbital overlap.[6]

-

High Rotational Barrier: The partial double bond character of the C-N bond results in a significant energy barrier to rotation, typically around 15-20 kcal/mol.[7] This restricted rotation is a cornerstone of peptide and protein structure and has direct consequences for the spectroscopic analysis of this compound, particularly in NMR.[8][9]

Influence of the 4-chloro Substituent

The electron-withdrawing chloro- group at the 4-position exerts a minor inductive effect (-I) through the sigma bonds of the butyl chain. However, due to its distance from the amide functional group, this effect on the amide's electron density is minimal and does not significantly alter its fundamental resonance-stabilized nature. The primary reactivity of the chloro- group is as a leaving group in Sₙ2 reactions.[1]

Part 2: Spectroscopic Characterization

The unique electronic environment of the amide group gives rise to characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for confirming the structure of this compound. The restricted C-N bond rotation is often observable at room temperature.[8]

-

¹H NMR:

-

N,N-dimethyl Protons: Due to the planar nature of the amide and restricted rotation, the two N-methyl groups are diastereotopic. One methyl group is cis to the carbonyl oxygen, and the other is trans. This magnetic inequivalence results in two distinct singlets, typically observed around 2.9-3.1 ppm. At elevated temperatures, if the rotational energy barrier is overcome, these two signals may broaden and coalesce into a single sharp singlet.[8]

-

Butyl Chain Protons: The methylene protons on the chain will appear as distinct multiplets. The protons adjacent to the chlorine atom (Cl-CH₂-) are the most deshielded, appearing as a triplet around 3.6 ppm.[1]

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing far downfield, typically around 170 ppm.[1]

-

N-methyl Carbons (N-CH₃): Similar to the protons, the two methyl carbons are inequivalent and give rise to two separate signals, often seen around 35-37 ppm.[1]

-

Butyl Chain Carbons: The carbon attached to the chlorine (Cl-CH₂) will be the most downfield of the chain carbons, appearing around 44-45 ppm.[1]

-

Table 1: Representative ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C=O | ~170.2[1] |

| Cl-C H₂- | ~44.5[1] |

| N-C H₃ (cis to O) | ~36.5[1] |

| N-C H₃ (trans to O) | ~34.7[1] |

| -C H₂-C(O)N | ~29.2[1] |

| -CH₂-C H₂-CH₂- | ~27.6[1] |

Data reported in DMSO-d₆+CCl₄ at 126 MHz.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence for the presence of the amide functional group.

-

C=O Stretch: A strong, sharp absorption band, known as the "Amide I" band, is observed in the region of 1630-1680 cm⁻¹ . The exact position depends on the solvent and molecular environment, but for a tertiary amide like this, it is a highly reliable diagnostic peak.

-

C-N Stretch: The "Amide II" band, prominent in primary and secondary amides, is absent in tertiary amides as they lack an N-H bond. The C-N stretching vibration is less intense and appears at a lower frequency.

Part 3: Reactivity of the Amide Functional Group

Amides are the least reactive of the carboxylic acid derivatives due to the high degree of resonance stabilization.[6] This stability makes them robust functional groups, but they can undergo reactions under specific conditions.

Hydrolysis

Cleavage of the amide bond requires harsh conditions, typically strong acid or base with heating.

-

Acid-Catalyzed Hydrolysis: The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: This involves the direct attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This pathway is generally less efficient for tertiary amides due to steric hindrance from the two N-alkyl groups, which impedes the approach of the nucleophile.[10]

Reduction

Tertiary amides can be reduced to tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, ultimately removing the carbonyl oxygen entirely.[11]

dot

Caption: Reduction of the amide to a tertiary amine.

Comparison with Alkyl Chloride Reactivity

A key consideration in the synthetic use of this compound is the relative reactivity of its two functional groups. Under neutral or mildly acidic/basic conditions, the C-Cl bond is far more susceptible to nucleophilic attack than the amide carbonyl. This allows for selective functionalization at the 4-position of the butyl chain while leaving the robust amide group intact.

Part 4: Experimental Protocols

Trustworthy protocols are self-validating. The following workflow outlines a standard, reliable method for the synthesis of this compound.

Protocol 1: Synthesis via Acyl Chloride

The most common and reliable synthesis involves the reaction of 4-chlorobutyryl chloride with dimethylamine.[1] This is a variation of the Schotten-Baumann reaction.[1]

Materials:

-

4-chlorobutyryl chloride

-

Dimethylamine (e.g., 40% solution in water or 2M solution in THF)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A tertiary amine base (e.g., Triethylamine, Et₃N) or an inorganic base (e.g., K₂CO₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add dimethylamine solution and the chosen solvent (e.g., DCM). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add the base (e.g., triethylamine, 1.1 equivalents) to the dimethylamine solution. The base is crucial to neutralize the HCl byproduct, which would otherwise protonate and deactivate the dimethylamine nucleophile.[1]

-

Acyl Chloride Addition: Dissolve 4-chlorobutyryl chloride (1.0 equivalent) in the anhydrous solvent. Add this solution dropwise to the cooled, stirring amine solution via the addition funnel over 30-60 minutes. Maintain the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure this compound.

dot

Caption: Experimental workflow for amide synthesis.

Conclusion

The amide functional group in this compound is defined by its resonance-induced planarity, stability, and restricted C-N bond rotation. These features give rise to distinct spectroscopic signatures, such as inequivalent N-methyl groups in NMR, and render the amide relatively unreactive compared to the terminal alkyl chloride. This differential reactivity is a key strategic element, allowing the molecule to serve as a versatile building block in multi-step syntheses. A thorough understanding of these core characteristics is essential for researchers leveraging this compound in pharmaceutical and chemical development.

References

-

Greenberg, A., & Liebman, J. F. (2007). "Amide Resonance" Correlates with a Breadth of C−N Rotation Barriers. Journal of the American Chemical Society, 129(9), 2521-2528. [Link][7][12][13]

-

Chemistry Steps. (n.d.). Amides - Structure and Reactivity. Retrieved from [Link][6]

-

Nanalysis Corp. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link][8]

-

PubChem. (n.d.). 4-chloro-N,N-dimethylbutyramide. National Center for Biotechnology Information. Retrieved from [Link][3]

-

Bader, R. F. W., & Laidig, K. E. (1991). Barrier to Rotation in Thioformamide: Implications for Amide Resonance. The Journal of Physical Chemistry, 95(25), 10398-10404. [Link][9]

-

Westin, J. (n.d.). Reactions of Amides. Organic Chemistry. Retrieved from [Link][11]

-

Chemchart. (n.d.). This compound (22813-58-7). Retrieved from [Link][14]

Sources

- 1. This compound | 22813-58-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-chloro-N,N-dimethylbutyramide | C6H12ClNO | CID 89852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. jackwestin.com [jackwestin.com]

- 12. "Amide resonance" correlates with a breadth of C-N rotation barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Item - âAmide Resonanceâ Correlates with a Breadth of CâN Rotation Barriers - figshare - Figshare [figshare.com]

- 14. This compound (22813-58-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

An In-depth Technical Guide to the Reactivity of the Terminal Alkyl Chloride in 4-chloro-N,N-dimethylbutanamide

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the terminal alkyl chloride in 4-chloro-N,N-dimethylbutanamide. This bifunctional molecule is a valuable intermediate in organic synthesis, exhibiting a fascinating dichotomy in its chemical behavior. It can act as an electrophile in intermolecular nucleophilic substitution reactions or undergo a rapid intramolecular cyclization. This document delves into the mechanistic underpinnings of this dual reactivity, with a focus on the principles of neighboring group participation. We will explore the kinetic and thermodynamic factors that govern the reaction pathways and provide detailed experimental protocols for the synthesis of the title compound and its key derivatives. This guide is intended for researchers, scientists, and drug development professionals who wish to leverage the unique chemical properties of this compound in their synthetic endeavors.

Introduction: The Dichotomous Nature of this compound

This compound (C₆H₁₂ClNO) is a versatile chemical building block that holds significant potential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a terminal primary alkyl chloride and a tertiary amide, bestows upon it a dual reactivity profile that can be strategically exploited.

The core of its chemical character lies in the electrophilic nature of the carbon atom bonded to the chlorine and the nucleophilic potential of the amide's nitrogen atom. This arrangement allows for two competing reaction pathways:

-

Intermolecular Nucleophilic Substitution (S N 2): The terminal alkyl chloride can react with external nucleophiles in a classical bimolecular substitution reaction, making it a useful four-carbon alkylating agent.

-

Intramolecular Cyclization: The amide nitrogen can act as an internal nucleophile, attacking the electrophilic carbon center to form a five-membered ring, yielding N,N-dimethyl-2-oxopyrrolidinium chloride. This process is a prime example of neighboring group participation (NGP).[2][3]

Understanding the factors that favor one pathway over the other is crucial for effectively utilizing this reagent in a synthetic context. This guide will provide the foundational knowledge and practical protocols to navigate and control these reactions.

Mechanistic Insights: A Tale of Two Pathways

The reactivity of this compound is a classic case study in the competition between intramolecular and intermolecular reactions. The governing principles are rooted in the kinetics and thermodynamics of S N 2 reactions and the phenomenon of neighboring group participation.

Intermolecular Reactivity: The S N 2 Pathway

As a primary alkyl chloride, this compound is a suitable substrate for S N 2 reactions. The rate of these reactions is influenced by several factors:

-

Nucleophile Strength: Stronger, less sterically hindered nucleophiles will favor the intermolecular pathway.

-

Solvent: Aprotic polar solvents can accelerate S N 2 reactions.

-

Concentration: Higher concentrations of the external nucleophile will increase the probability of an intermolecular collision, favoring this pathway.

The general mechanism for the intermolecular S N 2 reaction is depicted below:

Figure 1: Generalized mechanism of the intermolecular S N 2 reaction.

Intramolecular Cyclization: The Power of Neighboring Group Participation

The intramolecular cyclization of this compound is a highly efficient process driven by neighboring group participation (NGP).[2] The amide nitrogen, positioned to form a thermodynamically stable five-membered ring, acts as an internal nucleophile. This intramolecular attack is kinetically favored over an intermolecular reaction, especially at lower concentrations of an external nucleophile.

The mechanism involves two consecutive S N 2 steps, with the first being the rate-determining formation of the cyclic intermediate.[3]

Figure 2: Mechanism of intramolecular cyclization via NGP.

The rate enhancement observed in NGP is due to a more favorable entropy of activation for the intramolecular process compared to the corresponding intermolecular reaction. The reacting groups are already part of the same molecule, reducing the entropic cost of bringing them together in the transition state.

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the reaction of 4-chlorobutyryl chloride with dimethylamine. This is a standard Schotten-Baumann type reaction.

Experimental Protocol: Synthesis from 4-chlorobutyryl chloride

Materials:

-

4-chlorobutyryl chloride

-

Dimethylamine (40% solution in water)

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethylamine in water and cool the solution in an ice bath.

-

Slowly add 4-chlorobutyryl chloride to the cooled dimethylamine solution with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Make the solution basic by adding a solution of sodium hydroxide.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

The Dual Reactivity in Practice: Experimental Protocols

The choice of reaction conditions dictates whether this compound acts as an alkylating agent or undergoes cyclization.

Protocol 1: Intramolecular Cyclization to N,N-dimethyl-2-oxopyrrolidinium chloride

This protocol focuses on promoting the intramolecular cyclization. The reaction is typically carried out in a non-nucleophilic solvent and may be accelerated by heat.

Materials:

-

This compound

-

Acetonitrile (anhydrous)

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

Dissolve this compound in anhydrous acetonitrile in a round-bottom flask.

-

Heat the solution to reflux and monitor the reaction progress by TLC or NMR spectroscopy. The disappearance of the starting material and the appearance of the pyrrolidinium salt can be tracked.

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude N,N-dimethyl-2-oxopyrrolidinium chloride. The product is often used in the next step without further purification.

Protocol 2: Intermolecular Alkylation of a Primary Amine

This protocol illustrates the use of this compound as an alkylating agent. A higher concentration of a strong external nucleophile is used to favor the intermolecular pathway.

Materials:

-

This compound

-

Benzylamine (or other primary/secondary amine)

-

Potassium carbonate (as a base)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware for reaction and work-up

Procedure:

-

In a round-bottom flask, combine benzylamine, potassium carbonate, and DMF.

-

Add this compound to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data and Reaction Optimization

The outcome of the reaction of this compound is highly dependent on the reaction conditions. The following table summarizes the expected outcomes based on the chosen parameters.

| Parameter | Condition Favoring Intramolecular Cyclization | Condition Favoring Intermolecular Alkylation | Rationale |

| Nucleophile | Weak or absent external nucleophile | Strong, unhindered external nucleophile | A strong external nucleophile will outcompete the internal amide nitrogen. |

| Concentration | Low concentration of reactants | High concentration of external nucleophile | Higher concentration of the external nucleophile increases the likelihood of intermolecular collisions. |

| Solvent | Non-nucleophilic, polar aprotic (e.g., acetonitrile) | Polar aprotic (e.g., DMF, DMSO) | Solvents that can stabilize the transition state of an S N 2 reaction are beneficial for the intermolecular pathway. |

| Temperature | Elevated temperatures can promote cyclization | Moderate temperatures are often sufficient for alkylation | Increased thermal energy can overcome the activation barrier for cyclization. |

Conclusion

This compound is a molecule of significant synthetic utility, owing to its well-balanced dual reactivity. By understanding the principles of intramolecular S N 2 reactions, driven by neighboring group participation, and the competing intermolecular pathway, chemists can strategically design reaction conditions to favor the desired outcome. Whether the goal is the synthesis of a pyrrolidinone core or the introduction of a four-carbon amide-containing chain, this reagent offers a versatile and powerful tool for the construction of complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a foundation for the successful application of this compound in a research and development setting.

References

-

Grokipedia. (n.d.). Neighbouring group participation. [Link]

-

Martinez, E., & Newcomb, M. (2006). Rate constants for anilidyl radical cyclization reactions. The Journal of Organic Chemistry, 71(2), 557–561. [Link]

-

Wikipedia. (n.d.). Neighbouring group participation. [Link]

-

Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. [Link]

- Buckingham, J., & Macdonald, F. M. (Eds.). (1996). Dictionary of Organic Compounds. CRC press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media.

Sources

Literature review on the discovery and history of 4-chloro-N,N-dimethylbutanamide

A Technical Guide to the Synthesis, Characterization, and Potential Applications of Chloroalkanamides: A Case Study of 4-Chloro-N,N-dimethylbutanamide

Introduction

The landscape of modern drug discovery is built upon the synthesis and evaluation of novel molecular entities. Among the vast array of functional groups utilized by medicinal chemists, the haloalkanamides represent a versatile class of compounds. Their unique combination of a reactive alkyl halide and a stable amide moiety makes them valuable intermediates and pharmacophores. This technical guide delves into the synthesis, characterization, and potential applications of a representative member of this class, this compound. While the specific historical discovery of this particular molecule is not extensively documented in publicly available literature, its synthesis and properties can be understood through the well-established principles of organic chemistry. This guide will, therefore, provide a comprehensive overview based on analogous and well-documented chemical transformations.

I. Synthetic Routes and Mechanistic Considerations

The synthesis of this compound can be approached through several established methods for amide formation, followed by or preceded by a halogenation step. The choice of synthetic route often depends on the availability of starting materials, desired scale, and economic feasibility.

A. Acylation of Dimethylamine with 4-Chlorobutanoyl Chloride

One of the most direct methods for the synthesis of this compound involves the reaction of dimethylamine with 4-chlorobutanoyl chloride. This is a classic example of a nucleophilic acyl substitution reaction.

-

Mechanism: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobutanoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final amide product and a protonated dimethylamine. A base, such as triethylamine or an excess of dimethylamine, is typically added to neutralize the generated hydrochloric acid.

Figure 1. Reaction mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A solution of 4-chlorobutanoyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Amine Addition: A solution of dimethylamine (2.2 eq, either as a solution in a solvent like THF or as a condensed gas) is added dropwise to the cooled solution of the acid chloride. The excess dimethylamine acts as both the nucleophile and the base to neutralize the HCl formed.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting acid chloride is consumed.

-

Workup: The reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess amine, then with saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

B. Alternative Synthetic Strategies

Other synthetic approaches could involve the amidation of 4-chlorobutanoic acid using coupling reagents or the chlorination of a precursor N,N-dimethyl-4-hydroxybutanamide.

-

Amide Coupling: 4-chlorobutanoic acid can be reacted with dimethylamine in the presence of a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). These reagents activate the carboxylic acid for nucleophilic attack by the amine.

-

Halogenation: N,N-dimethyl-4-hydroxybutanamide, which can be prepared from γ-butyrolactone and dimethylamine, can be converted to the desired product using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

II. Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | A triplet corresponding to the two protons on the carbon adjacent to the chlorine atom (C4-H).A singlet for the six protons of the two methyl groups on the nitrogen atom.A triplet for the two protons on the carbon adjacent to the carbonyl group (C2-H).A multiplet (quintet) for the two protons on the central carbon (C3-H). |

| ¹³C NMR | A signal for the carbonyl carbon.Signals for the four distinct carbon atoms of the butyl chain, with the carbon attached to the chlorine atom being the most deshielded.A signal for the two equivalent methyl carbons. |

| FT-IR | A strong absorption band around 1640-1660 cm⁻¹ corresponding to the C=O stretching of the tertiary amide.A C-Cl stretching band in the fingerprint region (typically 600-800 cm⁻¹).C-H stretching and bending vibrations. |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.Fragmentation patterns corresponding to the loss of specific groups from the molecule. |

III. Potential Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of this compound makes it a potentially useful building block in several areas.

-

Linker Chemistry: The presence of a reactive alkyl chloride allows for the covalent attachment of this molecule to other chemical entities containing nucleophilic groups (e.g., amines, thiols, hydroxyls). This makes it a candidate for use as a linker in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

Figure 2. Role of a linker in a PROTAC molecule.

-

Fragment-Based Drug Discovery (FBDD): As a small molecule, it could be screened as a fragment to identify interactions with biological targets. The amide group can participate in hydrogen bonding, while the alkyl chloride provides a handle for further chemical elaboration to improve binding affinity and selectivity.

-

Synthesis of Heterocycles: The electrophilic carbon attached to the chlorine can participate in intramolecular cyclization reactions to form various heterocyclic structures, which are common scaffolds in many pharmaceuticals.

While the specific historical narrative of this compound is not prominent in scientific literature, its synthesis and characterization are well-grounded in the fundamental principles of organic chemistry. Its structure presents a versatile platform for further chemical modification, suggesting its potential utility as a building block in the synthesis of more complex molecules, including those with therapeutic potential. The methodologies and characterization techniques described in this guide provide a solid framework for the preparation and validation of this and related haloalkanamides for researchers in drug development and organic synthesis.

References

Due to the lack of specific literature on "this compound," this guide has been constructed based on general and well-established principles of organic chemistry and drug discovery. The following references provide a background on the reactions and concepts discussed:

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (A comprehensive textbook on organic chemistry that covers the fundamental reactions discussed.) - A general reference, no specific URL.

-

Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Provides detailed information on various named reactions in organic synthesis, including those relevant to amide formation and halogenation.) - A general reference, no specific URL.

-

The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. (A comprehensive source for information on chemical compounds.) - A general reference, no specific URL.

An In-Depth Technical Guide to the Safety, Handling, and Toxicology of 4-chloro-N,N-dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on a Novel Compound

4-chloro-N,N-dimethylbutanamide is a versatile intermediate compound with significant applications in pharmaceutical development, agricultural sciences, and material sciences.[1] Its utility in the synthesis of complex molecules makes it a valuable tool for researchers. However, as with any chemical entity, a thorough understanding of its safety, handling, and toxicological profile is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the current knowledge on this compound, drawing from available data and insights from related chemical classes to offer a robust framework for its safe utilization.

Section 1: Chemical and Physical Identity

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These characteristics influence its behavior under various conditions and are critical for risk assessment.

| Property | Value | Source |

| Chemical Name | This compound | PubChem |

| Synonyms | 4-Chloro-N,N-dimethylbutyramide | PubChem |

| CAS Number | 22813-58-7 | [2][3][4] |

| Molecular Formula | C₆H₁₂ClNO | [2][3][4] |

| Molecular Weight | 149.62 g/mol | [2][3] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 58-63 °C @ 0.01 Torr | [4] |

Section 2: Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with acute toxicity and irritation.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H319: Causes serious eye irritation.

These classifications underscore the importance of stringent safety protocols to prevent accidental exposure.

Section 3: Toxicology Profile - A Data-Driven Assessment

A comprehensive toxicological profile is essential for informed risk assessment. While specific toxicological studies on this compound are limited, data from structurally related compounds, such as short-chain chlorinated alkanes and other amides, can provide valuable insights into its potential hazards.

Acute Toxicity: The GHS classifications indicate that this compound is harmful through oral, dermal, and inhalation routes of exposure. While specific LD50 values are not readily available for this compound, this classification suggests that acute exposure can lead to significant adverse health effects.

Skin and Eye Irritation: The compound is classified as a serious eye irritant.[5] Direct contact with the eyes can cause significant damage. While not classified as a skin irritant, the "harmful in contact with skin" classification suggests that prolonged or repeated skin contact should be avoided.

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is a notable lack of specific data on the chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity of this compound. However, the toxicology of related compounds warrants a precautionary approach:

-

Carcinogenicity: Some short-chain chlorinated paraffins have been classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[6] Studies on mixtures of chlorinated alkanes and alkenes have also suggested potential carcinogenic effects in mice.[5]

-

Mutagenicity: While data on this specific compound is unavailable, some N,N-dimethylamides have been shown to be chromosome-damaging agents.

-

Reproductive Toxicity: Studies on acrylamide and related compounds have demonstrated reproductive toxicity in both male and female mice, affecting fertility and sperm morphology.

Given these findings for related compounds, it is prudent to handle this compound as a potential carcinogen, mutagen, and reproductive toxin until specific data becomes available.

Section 4: Safe Handling and Storage Protocols

Adherence to rigorous safe handling and storage protocols is the cornerstone of laboratory safety when working with hazardous chemicals.

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent exposure.

Caption: A workflow for donning and doffing Personal Protective Equipment.

Storage Requirements: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Recommended storage temperature is between 0-8 °C.[1]

Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous and potentially hazardous reactions.

Section 5: Emergency Procedures - A Guide to Rapid and Effective Response

In the event of an accidental exposure or spill, a swift and informed response is critical to minimize harm.

In Case of Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[5]

Spill Response Protocol:

Caption: A stepwise protocol for responding to a chemical spill.

Section 6: Environmental Fate and Disposal

The environmental impact of chemical compounds is a critical consideration for responsible research.

Environmental Fate: Chlorinated organic compounds are known for their persistence in the environment. They can be resistant to natural degradation processes and have the potential to bioaccumulate in organisms. The environmental fate of this compound has not been specifically studied, but its chlorinated nature suggests that it should be handled with care to prevent environmental release.

Disposal: this compound and any materials contaminated with it should be disposed of as hazardous waste in accordance with local, state, and federal regulations. As a halogenated organic compound, it should be collected in a designated, properly labeled waste container for halogenated organic waste.

Section 7: Conclusion - A Commitment to Safety and Scientific Integrity

This compound is a valuable chemical intermediate with significant potential in various scientific fields. However, the available data indicates that it is a hazardous substance that must be handled with the utmost care. The lack of comprehensive toxicological data necessitates a precautionary approach, treating the compound as a potential carcinogen, mutagen, and reproductive toxin. By adhering to the safety protocols outlined in this guide, researchers can mitigate the risks associated with its use and ensure a safe and productive research environment. The pursuit of scientific advancement must always be coupled with an unwavering commitment to safety and environmental responsibility.

References

-

Oxy. (n.d.). Chlorinated Organics Handbook. Retrieved from [Link]

-

Sakurai, T., et al. (1986). Reproductive toxicity of acrylamide and related compounds in mice--effects on fertility and sperm morphology. Archives of Toxicology, 59(4), 201-5. Retrieved from [Link]

- Fisher Scientific. (2024, April 1). Safety Data Sheet: 4-Chloro-N,N-diethylbenzamide.

-

Trohalaki, S., Gifford, E., & Pachter, R. (2000). Improved QSARs for predictive toxicology of halogenated hydrocarbons. Computational Chemistry, 24(3-4), 421-7. Retrieved from [Link]

-

Lawrence, J. R., et al. (2019). N,N-Diethyl-m-Toluamide Exposure at an Environmentally Relevant Concentration Influences River Microbial Community Development. Environmental Toxicology and Chemistry, 38(11), 2414-2425. Retrieved from [Link]

-

Crespi, C. L., et al. (1991). Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine. Mutagenesis, 6(2), 121-6. Retrieved from [Link]

-

Gao, W., et al. (2019). The environmental distribution and toxicity of short-chain chlorinated paraffins and underlying mechanisms: Implications for further toxicological investigation. Science of The Total Environment, 695, 133834. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

NIOSH. (1981). Occupational Health Guidelines for Chemical Hazards. DHHS (NIOSH) Publication Number 81-123. Retrieved from [Link]

-

Toxoer. (n.d.). Short-Chain Chlorinated Paraffins (SCCPs). Retrieved from [Link]

-

Morales, D. A., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8593. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Chlorine. Retrieved from [Link]

-

Zhu, H., et al. (2008). QSAR modeling of rat acute toxicity by oral exposure. Journal of Chemical Information and Modeling, 48(2), 375-84. Retrieved from [Link]

-

Zhang, C., et al. (2023). The potential health risks of short-chain chlorinated paraffin: A mini-review from a toxicological perspective. Science of The Total Environment, 872, 162187. Retrieved from [Link]

-

Liu, H., et al. (2012). A QSAR Study of the Acute Toxicity of Halogenated Phenols. Procedia Engineering, 45, 634-639. Retrieved from [Link]

-

Zhang, C., et al. (2023). The potential health risks of short-chain chlorinated paraffin: A mini-review from a toxicological perspective. Science of The Total Environment, 872, 162187. Retrieved from [Link]